1-Benzylpiperidine-3-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16ClNO2S |
|---|---|
Molecular Weight |
273.78 g/mol |
IUPAC Name |
1-benzylpiperidine-3-sulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO2S/c13-17(15,16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
SMNVDICLHBZFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzylpiperidine 3 Sulfonyl Chloride
Precursor Synthesis Strategies for Substituted Piperidine (B6355638) Derivatives
The construction of the 1-benzylpiperidine (B1218667) framework and the subsequent introduction of a sulfonic acid group are crucial preliminary stages in the synthesis of 1-benzylpiperidine-3-sulfonyl chloride. These steps involve established organic chemistry reactions tailored to create the specific substitution pattern required.
Synthesis of 1-Benzylpiperidine Architectures
The formation of the 1-benzylpiperidine core can be accomplished through various synthetic strategies. A common approach involves the N-alkylation of a pre-existing piperidine ring with benzyl (B1604629) bromide or a similar benzylating agent. For instance, commercially available piperidine derivatives can be reacted with benzyl bromide in the presence of a base to yield the corresponding N-benzylpiperidine.
Another versatile method for constructing substituted piperidine rings is through the cyclization of acyclic precursors. For example, a patent describes a method for preparing 1-benzyl-3-piperidone hydrochloride, which can serve as a versatile intermediate for further functionalization at the 3-position google.com. This method involves the condensation of N-benzylglycine ethyl ester with a four-carbon unit, followed by cyclization to form the piperidone ring. The ketone functionality at the 3-position can then be a handle for introducing other functional groups.
Furthermore, the synthesis of 3-(substituted benzyl)piperidines has been achieved through the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. While this method directly introduces a benzyl group at the 3-position, it provides a viable strategy for creating a substituted piperidine scaffold that could be N-benzylated in a subsequent step.
Introduction of the Sulfonic Acid Moiety into Piperidine Systems
Once the 1-benzylpiperidine scaffold is in place, the next critical step is the introduction of a sulfur-containing group at the 3-position, which can then be converted to the sulfonyl chloride. A direct sulfonation of the 1-benzylpiperidine ring is one possible route, although controlling the regioselectivity to favor the 3-position can be challenging.
A more controlled approach involves the use of a precursor with a functional group at the 3-position that can be converted to a sulfonic acid or a thiol. For instance, if a 1-benzyl-3-aminopiperidine precursor is available, it could potentially be converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) to introduce the sulfonyl chloride group directly.
Alternatively, a more common strategy is to introduce a thiol (mercaptan) group at the 3-position. This could be achieved through various methods, such as the nucleophilic substitution of a suitable leaving group at the 3-position with a sulfur nucleophile. The resulting 1-benzylpiperidine-3-thiol can then be oxidized to the corresponding sulfonic acid or directly to the sulfonyl chloride.
Direct Synthesis Routes to this compound
The final step in the synthesis is the conversion of a suitable sulfur-containing precursor on the 1-benzylpiperidine ring to the sulfonyl chloride. Several established methods are available for this transformation.
Chlorosulfonation Reactions from Corresponding Sulfonic Acids
The most traditional and widely used method for the preparation of sulfonyl chlorides is the chlorination of the corresponding sulfonic acid. If 1-benzylpiperidine-3-sulfonic acid is prepared as the precursor, it can be treated with a variety of chlorinating agents to yield the desired sulfonyl chloride. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). The reaction conditions for such transformations are typically harsh and require careful control. A patent describes a process for preparing sulfonyl chloride derivatives through chlorination in an aqueous medium, which could be a more environmentally friendly approach google.com.
| Chlorinating Agent | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Neat or in a chlorinated solvent, often with a catalytic amount of DMF. |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent. |
| Phosphoryl Chloride (POCl₃) | Often used for less reactive sulfonic acids. |
Oxidative Chlorination Techniques from Sulfur Precursors
An alternative and often more direct route to sulfonyl chlorides is the oxidative chlorination of sulfur-containing precursors, most notably thiols. If 1-benzylpiperidine-3-thiol is synthesized, it can be directly converted to this compound in a single step using various oxidizing and chlorinating agents. This method avoids the isolation of the potentially water-soluble sulfonic acid intermediate.
Several reagent systems have been developed for this transformation. For example, the use of N-chlorosuccinimide (NCS) in the presence of a chloride source has been reported for the efficient oxidative chlorination of thiols. Another effective method involves the use of chlorine gas in an aqueous acidic medium. A patent details a process for preparing sulfonyl chlorides by reacting a sulfide with hydrogen peroxide followed by chlorination with chlorine gas google.com.
| Oxidative Chlorination Reagent | Key Features |
| N-Chlorosuccinimide (NCS) / Chloride Source | Milder conditions compared to traditional methods. |
| Chlorine Gas (Cl₂) / Aqueous Acid | A robust and scalable method. |
| Hydrogen Peroxide / Chlorine Gas | Involves an initial oxidation of the sulfur species. |
Transformation from Sulfonyl Hydrazides
A less common but viable method for the synthesis of sulfonyl chlorides involves the transformation of sulfonyl hydrazides. If 1-benzylpiperidine-3-sulfonyl hydrazide were prepared, it could be converted to the sulfonyl chloride. This transformation can be achieved by reacting the sulfonyl hydrazide with a chlorinating agent. This method can be particularly useful when the corresponding sulfonic acid or thiol is difficult to prepare or handle.
Optimization of Reaction Conditions for Enhanced Synthesis
The synthesis of this compound, a key intermediate for various chemical entities, requires careful optimization of reaction conditions to maximize yield and purity. The process typically involves the conversion of a sulfonic acid or a corresponding salt to the sulfonyl chloride. Key parameters that are manipulated include the choice of reagents, solvent systems, and physical operating conditions like temperature and reaction time.
The selection of an appropriate chlorinating agent is critical for the efficient conversion of the sulfonic acid precursor to this compound. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).
The stoichiometry of the reagents is a crucial factor in optimizing the reaction. An excess of the chlorinating agent is generally used to ensure the complete conversion of the starting material. However, a large excess can lead to side reactions and complicate the purification process. The ideal stoichiometric ratio is often determined empirically through a series of small-scale experiments, aiming to find a balance between high conversion and minimal byproduct formation. For instance, in related sulfonyl chloride syntheses, molar ratios of the substrate to the chlorinating agent can range from 1:1.2 to 1:3. The addition of a catalyst like DMF is typically in the range of 0.05 to 0.2 equivalents.
| Reagent | Typical Molar Ratio (Substrate:Reagent) | Role | Notes |
| Thionyl Chloride (SOCl₂) | 1 : 1.5 - 3.0 | Chlorinating Agent | Excess is used to drive the reaction to completion; gaseous byproducts (SO₂ and HCl) are easily removed. |
| Phosphorus Pentachloride (PCl₅) | 1 : 1.2 - 2.0 | Chlorinating Agent | A powerful reagent; the solid byproduct (POCl₃) needs to be removed during workup. |
| Oxalyl Chloride ((COCl)₂) | 1 : 1.5 - 2.5 | Chlorinating Agent | Highly reactive; often used with a catalyst. Gaseous byproducts (CO, CO₂, HCl) are easily removed. |
| N,N-Dimethylformamide (DMF) | 0.05 - 0.2 (catalytic) | Catalyst | Activates the chlorinating agent, often forming a Vilsmeier-Haack type intermediate. |
The choice of solvent significantly impacts the reaction rate, yield, and purity of the final product. For the synthesis of sulfonyl chlorides, anhydrous, non-polar, aprotic solvents are preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride product back to the sulfonic acid. The solvent must also be able to dissolve the starting materials and be inert to the highly reactive chlorinating agents.
Commonly employed solvents include chlorinated hydrocarbons such as dichloromethane (DCM) and chloroform, as well as aromatic hydrocarbons like toluene. Dichloromethane is often favored due to its low boiling point, which facilitates easy removal after the reaction is complete. The effect of different solvents on the reaction outcome is typically evaluated to identify the optimal medium that maximizes solubility and reaction efficiency while minimizing side reactions.
| Solvent | Polarity | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Good solvent for many organic compounds; inert and easily removed. |
| Chloroform | Polar Aprotic | 61.2 | Similar to DCM but with a higher boiling point. |
| Toluene | Non-polar | 110.6 | Useful for reactions requiring higher temperatures; less polar than chlorinated solvents. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be used, but its polarity might sometimes interfere with the reaction. |
The temperature at which the reaction is conducted is a critical parameter that must be precisely controlled. The chlorination of sulfonic acids is often an exothermic process. Therefore, the reaction is typically initiated at a low temperature (e.g., 0 °C) to control the reaction rate and prevent the formation of undesired byproducts. rsc.org After the initial addition of reagents, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the reaction proceeds to completion. rsc.org
Reaction time is another variable that is optimized to maximize the yield of this compound. The progress of the reaction is monitored using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point at which the starting material has been consumed and the product concentration is at its maximum. Prolonged reaction times can sometimes lead to the degradation of the product. The reaction is typically conducted at atmospheric pressure.
| Parameter | Typical Range | Influence on Reaction |
| Temperature | 0 °C to 60 °C | Controls reaction rate and selectivity. Lower temperatures are often used initially to manage exothermicity. |
| Reaction Time | 1 to 24 hours | Monitored to ensure complete conversion of starting material without significant product degradation. |
| Pressure | Atmospheric | Standard pressure is sufficient for this type of transformation. |
Purification and Isolation Techniques for Synthetic Products
Once the synthesis is complete, a systematic purification and isolation procedure is necessary to obtain this compound in high purity. The initial step in the workup process often involves quenching the excess chlorinating agent. This can be achieved by carefully pouring the reaction mixture onto crushed ice or into cold water. The highly reactive sulfonyl chloride is sensitive to hydrolysis, so this step must be performed quickly and at low temperatures.
Following the quench, the product is typically extracted from the aqueous layer into an organic solvent, such as dichloromethane or ethyl acetate. rsc.org The combined organic layers are then washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. rsc.org
The final purification is commonly achieved through flash column chromatography on silica gel. rsc.org A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is used to elute the column, separating the desired product from any remaining starting materials or byproducts. rsc.org An alternative to chromatography, if the product is a stable solid, is recrystallization from a suitable solvent system. rsc.org The purity of the isolated this compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Purification Step | Purpose | Common Reagents/Solvents |
| Quenching | Decompose excess chlorinating agent. | Ice-cold water |
| Extraction | Separate the product from the aqueous phase. | Dichloromethane, Ethyl Acetate |
| Washing | Remove acidic impurities and water. | Saturated NaHCO₃ solution, Brine |
| Drying | Remove residual water from the organic phase. | Anhydrous Na₂SO₄ or MgSO₄ |
| Final Purification | Isolate the pure product. | Flash chromatography (Silica gel, Hexanes/Ethyl Acetate), Recrystallization |
Chemical Reactivity and Transformation of 1 Benzylpiperidine 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The sulfonyl chloride functional group is a potent electrophile, making the sulfur atom susceptible to attack by a wide variety of nucleophiles. These reactions proceed via a nucleophilic acyl substitution-like mechanism, typically involving addition of the nucleophile to the sulfur atom followed by the elimination of the chloride ion. This reactivity is the basis for the formation of a broad class of sulfur-containing compounds.
Formation of Sulfonamide Derivatives via Aminolysis
The reaction of 1-benzylpiperidine-3-sulfonyl chloride with primary or secondary amines, a process known as aminolysis, is a fundamental method for the synthesis of sulfonamides. This transformation is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct that is formed. The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine, allowing for the creation of diverse sulfonamide libraries. The resulting sulfonamides are characterized by a stable S-N bond.
Table 1: Aminolysis of this compound with Various Amines
| Amine Nucleophile | Product |
| Aniline | N-phenyl-1-benzylpiperidine-3-sulfonamide |
| Diethylamine | N,N-diethyl-1-benzylpiperidine-3-sulfonamide |
| Morpholine | 1-Benzyl-3-(morpholinosulfonyl)piperidine |
| Benzylamine | N,1-dibenzylpiperidine-3-sulfonamide |
Generation of Sulfonate Esters through Alcoholysis
The reaction of this compound with alcohols, or alcoholysis, provides access to sulfonate esters. This reaction is analogous to aminolysis and is also typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
Table 2: Alcoholysis of this compound with Various Alcohols
| Alcohol Nucleophile | Product |
| Methanol | Methyl 1-benzylpiperidine-3-sulfonate |
| Ethanol | Ethyl 1-benzylpiperidine-3-sulfonate |
| Isopropanol | Isopropyl 1-benzylpiperidine-3-sulfonate |
| Phenol | Phenyl 1-benzylpiperidine-3-sulfonate |
Synthesis of Thiosulfonates from Thiols
Thiosulfonate esters can be synthesized from the reaction of sulfonyl chlorides with thiolates, the conjugate bases of thiols. wikipedia.org The reaction involves the nucleophilic attack of the thiolate sulfur atom on the sulfonyl chloride's electrophilic sulfur center. wikipedia.org This method provides a direct route to the formation of a sulfur-sulfur bond, yielding compounds with the general structure R-SO₂-S-R'. wikipedia.orgtandfonline.com
Table 3: Thiosulfonate Ester Formation with Various Thiols
| Thiol Nucleophile (as Thiolate) | Product |
| Thiophenol | S-Phenyl 1-benzylpiperidine-3-thiosulfonate |
| Ethanethiol | S-Ethyl 1-benzylpiperidine-3-thiosulfonate |
| Benzyl (B1604629) Mercaptan | S-Benzyl 1-benzylpiperidine-3-thiosulfonate |
Reactions with Hydrazine (B178648) Derivatives
Reacting this compound with hydrazine or its derivatives yields the corresponding sulfonyl hydrazides. ekb.eglookchem.com This reaction is a specific instance of aminolysis, where the nitrogen atom of the hydrazine acts as the nucleophile. ekb.eg Sulfonyl hydrazides are stable, crystalline solids and serve as important precursors in the synthesis of various heterocyclic compounds and as reagents in organic transformations. mdpi.com
Table 4: Reaction with Hydrazine Derivatives
| Hydrazine Derivative | Product |
| Hydrazine Hydrate | 1-Benzylpiperidine-3-sulfonyl hydrazide |
| Phenylhydrazine | N'-Phenyl-1-benzylpiperidine-3-sulfonyl hydrazide |
| 4-Methylbenzenesulfonohydrazide | N'-(4-Methylphenylsulfonyl)-1-benzylpiperidine-3-sulfonyl hydrazide |
Reactions Involving the Piperidine (B6355638) Ring System
Beyond the reactivity at the sulfonyl chloride center, the N-benzylpiperidine scaffold itself can undergo a variety of chemical transformations. These reactions allow for further molecular complexity to be built upon the core structure.
Functionalization and Derivatization of the Piperidine Moiety
The N-benzylpiperidine unit offers several sites for further chemical modification. The benzyl group can be removed through catalytic hydrogenation (hydrogenolysis), which exposes the secondary amine of the piperidine ring. This free amine can then be engaged in a wide range of reactions, such as acylation, alkylation, or arylation, to introduce new substituents.
Furthermore, the C-H bonds of the piperidine ring can be directly functionalized. Advanced catalytic methods, often employing transition metals like rhodium or palladium, can enable site-selective introduction of new functional groups at positions C2, C3, or C4 of the piperidine ring. Another potential transformation involves the iodine-mediated coupling of the cyclic amine with sulfonyl hydrazides, which can lead to the formation of vinyl sulfone derivatives. researchgate.net These derivatization strategies significantly expand the synthetic utility of the this compound core structure. unisi.itnih.govnih.gov
Table 5: Potential Derivatization Reactions of the Piperidine Moiety
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |
| N-Debenzylation | H₂, Pd/C | Piperidine-3-sulfonyl chloride (secondary amine) |
| C-H Arylation | Pd catalyst, Aryl halide | Aryl-substituted piperidine ring |
| Oxidative Coupling | I₂, TBHP, Sulfonyl hydrazide | Vinyl sulfone derivative |
| N-Oxidation | m-CPBA | N-Oxide derivative |
Annulation Reactions and Heterocycle Formation
The sulfonyl chloride group within this compound is a key functional handle for participating in annulation reactions, leading to the formation of various sulfur-containing heterocycles. These reactions leverage the electrophilicity of the sulfur atom to construct new ring systems.
One notable pathway is the [2+2] cycloaddition reaction with imines. In this transformation, the sulfonyl chloride reacts with an imine to yield a four-membered heterocyclic ring known as a β-sultam. researchgate.net This reaction provides a direct method for incorporating the piperidine scaffold into a more complex, fused-ring system.
Furthermore, sulfonyl chlorides can undergo transition metal-catalyzed annulation reactions. For instance, copper-catalyzed sulfonylation and cyclization of alkynes with sulfonyl chlorides have been shown to produce sulfonylated benzothiophenes. researchgate.net Applying this methodology, this compound could potentially react with suitable alkyne partners to form substituted thiophene (B33073) dioxide derivatives fused or linked to the piperidine ring. These reactions expand the synthetic utility of the title compound beyond simple sulfonamide formation into the realm of heterocyclic chemistry. magtech.com.cn
| Reaction Type | Reactant | Resulting Heterocycle | Description |
| [2+2] Cycloaddition | Imine (e.g., N-Benzylidenemethylamine) | β-Sultam | The sulfonyl chloride undergoes a cycloaddition with the C=N bond of the imine to form a four-membered sultam ring. researchgate.net |
| Copper-Catalyzed Annulation | Alkyne (e.g., Phenylacetylene) | Thiophene 1,1-dioxide | A cascade reaction involving sulfonylation of the alkyne followed by an intramolecular cyclization to form a five-membered thiophene dioxide ring. researchgate.net |
Electrophilic and Radical Pathways of this compound
The reactivity of this compound is characterized by two primary mechanistic routes: electrophilic attack at the sulfur center and pathways involving a sulfonyl radical intermediate. The specific pathway is determined by the reaction conditions and the nature of the co-reactants.
While sulfonyl chlorides are traditionally employed to form sulfur-nitrogen bonds in the synthesis of sulfonamides, recent methodologies have expanded their role to include the formation of carbon-sulfur bonds. A significant advancement in this area is the use of sulfonyl chlorides as thiol surrogates. acs.orgdocumentsdelivered.com
This transformation is achieved through a phosphine-mediated deoxygenation reaction. In this process, a phosphine (B1218219), such as triphenylphosphine, attacks the sulfonyl chloride, leading to the removal of oxygen atoms and the formation of a transient intermediate. This reactive species can then be trapped in situ by various carbon nucleophiles or their precursors. acs.orgorganic-chemistry.orgnih.gov For example, reaction with activated alcohols or carboxylic acids in the presence of a phosphine and a reductant can yield the corresponding thioethers and thioesters, respectively. researchgate.net This "dual-substrate deoxygenation" strategy represents a powerful umpolung approach, converting the electrophilic sulfur of the sulfonyl chloride into a nucleophilic equivalent for C-S bond construction. organic-chemistry.orgnih.gov
| Transformation | Nucleophile | Product Type | Key Reagents |
| Thioether Synthesis | Alcohol (e.g., Benzyl alcohol) | Thioether | Phosphine (e.g., PPh₃), Reductant (e.g., PhSiH₃) organic-chemistry.org |
| Thioester Synthesis | Carboxylic Acid (e.g., Benzoic acid) | Thioester | Phosphine (e.g., PPh₃), Reductant (e.g., PhSiH₃) organic-chemistry.orgnih.gov |
The this compound framework can undergo cyclization through both electrophilic and radical pathways, provided a suitable reactive partner is present within the molecule.
Electrophilic Cyclization: An intramolecular Friedel-Crafts reaction represents a potential electrophilic pathway. If the benzyl group attached to the piperidine nitrogen is sufficiently activated, the electrophilic sulfonyl chloride moiety could cyclize onto the aromatic ring to form a tricyclic sulfonamide, effectively creating a dibenzothiazine dioxide derivative.
Radical Cyclization: The sulfur-chlorine bond in the sulfonyl chloride group can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a 1-benzylpiperidine-3-sulfonyl radical. researchgate.netnih.gov This highly reactive intermediate is capable of participating in intramolecular cyclization reactions if an unsaturated group, such as an alkene or alkyne, is suitably positioned elsewhere in the molecule.
This approach is well-precedented; for example, aryl sulfonyl chlorides are known to mediate the free-radical cyclization of 1,6-dienes to form five-membered rings. scispace.com A hypothetical substrate, where an allylic group is attached to the benzyl ring of the title compound, could undergo a radical cascade. The initially formed sulfonyl radical would add to one of the double bonds, generating a carbon-centered radical that subsequently cyclizes onto the second double bond, leading to the formation of a polycyclic structure. nih.govrsc.org Such radical cyclizations offer a powerful method for the rapid construction of complex molecular architectures from simple precursors. nih.gov
| Pathway | Transformation Type | Hypothetical Substrate Feature | Potential Product |
| Electrophilic | Intramolecular Friedel-Crafts | Activated Benzyl Ring | Tricyclic Sultam |
| Radical | Intramolecular Radical Addition | Appended 1,6-diene system | Bicyclic or Spirocyclic Sulfone nih.govscispace.com |
Mechanistic Investigations of Reactions Involving 1 Benzylpiperidine 3 Sulfonyl Chloride
Elucidation of Reaction Pathways
The specific reaction pathways for 1-Benzylpiperidine-3-sulfonyl chloride have not been explicitly detailed in the reviewed literature. However, based on the general reactivity of related compounds, plausible mechanisms can be hypothesized.
Proposed Ionic Mechanisms
In reactions where the sulfonyl chloride group acts as an electrophile, an ionic mechanism is generally anticipated. For instance, in reactions with nucleophiles, a nucleophilic substitution at the sulfur atom would be a probable pathway. The reaction would likely proceed through a transition state where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. The benzylpiperidine moiety would influence the reactivity through steric and electronic effects.
Investigated Radical Mechanisms
While direct evidence for radical mechanisms involving this compound is lacking, studies on analogous N-benzyl piperidine (B6355638) derivatives suggest the possibility of radical-mediated reactions under certain conditions. For example, tentative mechanistic studies on the iodine-mediated coupling of N-benzyl piperidine with sulfonyl hydrazides point towards a radical process. researchgate.net Such pathways could potentially be initiated by radical initiators or photolysis, leading to the formation of a sulfonyl radical.
Kinetic Studies of Key Transformation Steps
A thorough search of the scientific literature did not yield any specific kinetic studies performed on reactions involving this compound. Consequently, there is no available data on its reaction orders, rate laws, activation energies, or other thermodynamic parameters. General principles of chemical kinetics can be applied to hypothesize the expected behavior, but experimental validation is absent.
Determination of Reaction Orders and Rate Laws
Without experimental data, the reaction orders and rate laws for transformations of this compound cannot be definitively stated. For a hypothetical reaction with a nucleophile (Nu), a plausible simple rate law might be:
Rate = k[this compound]^m[Nu]^n
The determination of the exponents m and n would require experimental investigation through methods such as the method of initial rates or graphical analysis.
Calculation of Activation Energies and Thermodynamic Parameters
The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation have not been calculated for reactions of this specific compound. These parameters would typically be determined by studying the temperature dependence of the reaction rate constant (k) and applying the Arrhenius or Eyring equations.
Identification and Characterization of Reaction Intermediates
There is no specific information available in the searched literature regarding the direct identification and characterization of reaction intermediates for this compound. In many reactions involving sulfonyl chlorides, the intermediates are often transient and difficult to isolate or characterize directly. Spectroscopic techniques such as NMR, IR, and mass spectrometry, often in combination with trapping experiments, would be necessary to identify any potential intermediates, such as sulfonyl radicals or charged intermediates in ionic pathways.
Spectroscopic and Structural Characterization of 1 Benzylpiperidine 3 Sulfonyl Chloride and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
In the ¹H NMR spectrum of 1-Benzylpiperidine-3-sulfonyl chloride, specific proton signals are anticipated based on the electronic environment of each hydrogen atom. The benzyl (B1604629) group protons are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. The benzylic protons (CH2 attached to the nitrogen and the phenyl group) would likely resonate as a singlet around 3.5 ppm. The protons of the piperidine (B6355638) ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C3 position, being adjacent to the electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded of the piperidine ring protons, likely appearing at the downfield end of the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl H | 7.20 - 7.40 | Multiplet |
| Benzylic CH₂ | ~3.5 | Singlet |
| Piperidine H3 (CH-SO₂Cl) | 3.3 - 3.6 | Multiplet |
| Piperidine H2, H6 (N-CH₂) | 2.8 - 3.2 | Multiplet |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the phenyl group are expected to resonate in the typical aromatic region of 127-138 ppm. The benzylic carbon will likely appear around 63 ppm. Within the piperidine ring, the carbon atom (C3) bearing the sulfonyl chloride group will be significantly deshielded due to the inductive effect of the sulfonyl group, with an expected chemical shift in the range of 60-65 ppm. The other piperidine carbons will appear at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (quaternary) | ~138 |
| Phenyl CH | 127 - 129 |
| Benzylic CH₂ | ~63 |
| Piperidine C3 (CH-SO₂Cl) | 60 - 65 |
| Piperidine C2, C6 (N-CH₂) | 52 - 58 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbon atoms. sdsu.edu For instance, cross-peaks would be expected between the protons on C2 and C3, C3 and C4, C4 and C5, and C5 and C6 of the piperidine ring, confirming their connectivity. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal assigned to H3 would show a correlation to the carbon signal of C3.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the benzylic protons would be expected to show a correlation to the quaternary carbon of the phenyl ring and to the C2 and C6 carbons of the piperidine ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The sulfonyl chloride group is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. Aromatic C-H stretching vibrations from the benzyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzylic methylene (B1212753) groups would be observed just below 3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| S=O Asymmetric Stretch | 1370 - 1390 | Strong |
| S=O Symmetric Stretch | 1170 - 1190 | Strong |
| C-N Stretch | 1100 - 1200 | Medium |
Note: These are estimated values. Sulfonyl chlorides typically show strong characteristic bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring of the benzyl group should give rise to a strong C=C stretching band in the Raman spectrum. The S=O stretching vibrations are also Raman active. Raman spectroscopy can be particularly useful for observing the S-Cl stretch, which may be weak in the FT-IR spectrum.
Table 4: Predicted Raman Shifts for this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3070 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Aromatic Ring C=C Stretch | ~1600 | Strong |
| S=O Symmetric Stretch | 1170 - 1190 | Medium |
Note: These are estimated values based on typical ranges for these functional groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Specific High-Resolution Mass Spectrometry data for this compound, which would provide exact mass measurements to confirm its molecular formula (C₁₂H₁₆ClNO₂S), were not found in published scientific literature.
X-ray Crystallography for Solid-State Structure Determination
No published studies detailing the single-crystal X-ray diffraction analysis of this compound were identified. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular conformation is not available.
Application of Spectroscopic Methods for Derivatization Analysis
While the synthesis of various sulfonamide derivatives from sulfonyl chlorides is a common chemical practice, specific literature detailing the spectroscopic analysis (e.g., NMR, IR, MS) of derivatives synthesized directly from this compound could not be retrieved.
Computational Chemistry and Theoretical Studies on 1 Benzylpiperidine 3 Sulfonyl Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1-benzylpiperidine-3-sulfonyl chloride, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to determine its most stable three-dimensional structure.
The geometry optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles of the atoms. This would reveal the preferred spatial arrangement of the benzyl (B1604629) group relative to the piperidine (B6355638) ring and the orientation of the sulfonyl chloride moiety. Key parameters obtained from such a calculation would include the precise bond lengths of the S-Cl and S-C bonds, the pyramidal geometry at the sulfur atom, and the chair or boat conformation of the piperidine ring.
Furthermore, DFT provides a wealth of information about the electronic properties. A molecular electrostatic potential (MEP) map, for instance, would visualize the electron density distribution, highlighting electrophilic and nucleophilic regions. For this compound, the area around the sulfonyl chloride group would be expected to be highly electrophilic, indicating its reactivity towards nucleophiles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity and electronic transitions.
Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound
| Parameter | Optimized Value |
| S-Cl Bond Length | ~2.07 Å |
| S=O Bond Lengths | ~1.43 Å |
| C-S Bond Length | ~1.80 Å |
| C-S-Cl Bond Angle | ~105° |
| O-S-O Bond Angle | ~122° |
| Piperidine Ring Conformation | Chair |
Note: These values are illustrative and based on typical parameters for similar functional groups.
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of the lowest energy structure, this compound is a flexible molecule with multiple rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore the conformational space and understand the molecule's dynamic behavior over time.
An MD simulation would model the movement of every atom in the molecule by solving Newton's equations of motion. This allows for the exploration of different conformations that the molecule can adopt at a given temperature. The simulation would reveal the rotational freedom around the C-S bond, the N-benzyl bond, and the flexibility of the piperidine ring. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes in solution.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the characterization and identification of compounds.
NMR Chemical Shifts: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Discrepancies between predicted and experimental shifts can often highlight specific conformational or electronic effects. The accuracy of these predictions has been shown to be high, with mean absolute errors often less than 0.2 ppm for 1H and 2 ppm for 13C.
IR Frequencies: The vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. By computing the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculations would predict the characteristic stretching frequencies for the S=O bonds (typically strong absorptions), the S-Cl bond, and various C-H and C-N bonds within the molecule, aiding in its experimental identification.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| 13C NMR (C-S) | ~60-70 ppm |
| 1H NMR (CH-SO2Cl) | ~3.5-4.0 ppm |
| IR Freq. (S=O sym. stretch) | ~1170-1200 cm-1 |
| IR Freq. (S=O asym. stretch) | ~1360-1390 cm-1 |
| IR Freq. (S-Cl stretch) | ~600-700 cm-1 |
Note: These are estimated ranges based on characteristic values for the functional groups.
Reaction Mechanism Modeling and Energy Profiling
Theoretical modeling is a powerful tool for elucidating reaction mechanisms. For this compound, a common reaction would be its nucleophilic substitution with an amine to form a sulfonamide. Computational chemistry can model this entire process.
By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile would reveal the activation energy of the reaction, indicating how fast the reaction is likely to proceed. It can also determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving an intermediate. Such studies provide fundamental understanding of the compound's reactivity and can help in optimizing reaction conditions.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While no specific QSPR studies on this compound are readily available, the methodology would involve calculating a variety of molecular descriptors for this compound and a series of related molecules.
These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), topological (e.g., connectivity indices), or geometric (e.g., molecular surface area). By using statistical methods to correlate these descriptors with an experimentally measured property (like solubility, boiling point, or reactivity), a predictive model can be developed. Such a model could then be used to estimate the properties of new, unsynthesized derivatives of this compound, guiding future synthetic efforts.
Synthetic Applications and Derivatization Strategies of 1 Benzylpiperidine 3 Sulfonyl Chloride
Role as a Versatile Building Block in Complex Molecule Synthesis
The primary utility of 1-benzylpiperidine-3-sulfonyl chloride lies in its function as a versatile building block for introducing the N-benzylpiperidine sulfonamide moiety into more complex structures. The high reactivity of the sulfonyl chloride group facilitates its coupling with a wide array of primary and secondary amines to form stable sulfonamide linkages. cbijournal.commdpi.comresearchgate.netnih.gov This reaction is fundamental in medicinal chemistry for assembling molecules with potential therapeutic value.
For instance, research into treatments for Alzheimer's disease has led to the synthesis of complex cholinesterase inhibitors incorporating a benzylpiperidine unit. In one study, various benzylpiperidine derivatives were linked to 1,3-dimethylbenzimidazolinone scaffolds. nih.gov Molecular docking studies of these complex molecules revealed that the benzylpiperidine moiety can interact with key amino acid residues, such as Trp86, in the active site of acetylcholinesterase, while the sulfonyl group can form hydrogen bonds, enhancing binding affinity. nih.gov
Furthermore, the benzylpiperidine sulfonamide framework is explored in the design of inhibitors for other enzymes. By systematically reacting various sulfonyl chlorides with a library of amines, including piperidine (B6355638) derivatives, researchers have investigated the structural requirements for inhibiting enzymes like aromatase, which is a target in breast cancer therapy. mdpi.com This building block approach allows for the generation of diverse compound libraries, enabling the exploration of structure-activity relationships crucial for drug discovery. mdpi.com
Table 1: Examples of Complex Molecules Synthesized Using Piperidine-Sulfonyl Chloride Building Blocks
This table presents examples of reactions analogous to those involving this compound, illustrating its role as a building block.
| Starting Amine | Sulfonyl Chloride | Product Class | Therapeutic Target |
| (1-benzylpiperidin-4-yl)methanamine | 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride | Benzylpiperidine-linked benzimidazolinones | Acetylcholinesterase (AChE) |
| 2-(piperidin-2-yl)ethan-1-amine | Benzene sulfonyl chloride | Piperidine-based sulfonamides | Aromatase |
| 4-aminomorpholine | 3,5-dichloro-2-hydroxy benzenesulfonyl chloride | Morpholine-substituted sulfonamides | Butyrylcholinesterase (BChE) |
Utility in the Construction of Sulfur-Containing Heterocycles
This compound serves as a precursor for the synthesis of sulfur-containing heterocycles through intramolecular cyclization strategies. This process typically involves a two-step sequence. First, the sulfonyl chloride is reacted with an amine that also contains a reactive functional group, such as a double or triple bond, to form an unsaturated sulfonamide intermediate. nih.gov Subsequently, this intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring containing the sulfonamide group.
This methodology has been successfully applied to create a variety of cyclic sulfonamides, also known as sultams. For example, studies have shown that olefinic primary sulfonamides can be converted into intermediate iminoiodinanes, which then undergo copper-catalyzed intramolecular reactions to form aziridines. These strained rings can be opened by nucleophiles to yield substituted cyclic sulfonamides. nih.gov Another approach involves radical cyclizations where an initial radical addition to an ene sulfonamide produces an α-sulfonamidoyl radical, which can lead to the formation of fused and spirocyclic imines. scispace.comnih.gov
While not specifically detailing this compound, the principles of these reactions are broadly applicable. By selecting an appropriate unsaturated amine, this compound can be used to generate precursors for heterocycles like thiadiazines or other sultams of varying ring sizes. goettingen-research-online.deresearchgate.netnih.gov The benzylpiperidine moiety would be incorporated into the final heterocyclic structure, influencing its conformational properties and biological activity.
Table 2: Representative Intramolecular Cyclization Reactions for Heterocycle Synthesis
This table shows generalized examples of cyclization reactions that could be adapted using precursors derived from this compound.
| Precursor Type | Reaction Conditions | Heterocyclic Product |
| Olefinic Sulfonamide | Copper(I) or (II) triflate | Substituted Cyclic Sulfonamide (via aziridination) |
| Ene Sulfonamide | Tin Hydride (Radical Initiator) | Fused or Spirocyclic Imine |
| N-(3-butynyl)-sulfonamide | PdCl₂ or AuCl | 2,3-dihydropyrrole |
Application as a Derivatization Reagent for Analytical Techniques
In analytical chemistry, particularly in chromatography, it is often necessary to modify analytes to enhance their detection. Sulfonyl chlorides are effective derivatizing agents for compounds containing primary and secondary amine groups. nih.govnih.gov The reaction converts the polar amine into a less polar, more readily chromatographable sulfonamide. Crucially, the introduced sulfonyl-containing group often possesses a strong chromophore or can be easily ionized, significantly improving detection sensitivity in High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detectors. scienceopen.com
Reagents like 2-naphthalenesulfonyl chloride and dansyl chloride are widely used for this purpose. nih.govmdpi.com They react with amines to produce derivatives that are highly responsive to UV and fluorescence detectors. This pre-column derivatization allows for the quantification of low-concentration analytes in complex biological matrices, such as plasma or tissue homogenates. nih.gov
Given its structure, this compound can function similarly as a derivatization reagent. The benzyl (B1604629) group provides a chromophore for UV detection, and the entire bulky adduct increases the molecular weight and improves chromatographic behavior on reverse-phase columns. The reaction with a target amine analyte would proceed under mild basic conditions to yield a stable sulfonamide derivative suitable for subsequent analysis by HPLC-UV or LC-MS.
Table 3: Common Sulfonyl Chloride Derivatization Reagents and Their Applications
| Derivatizing Reagent | Analyte Type | Detection Method |
| 2-Naphthalenesulfonyl chloride | Primary and Secondary Amines (e.g., Neomycin, Spectinomycin) | HPLC-UV |
| Dansyl chloride | Amino Acids, Biogenic Amines | HPLC-Fluorescence, LC-MS |
| 2-Nitrophenylsulfonyl Moiety | Amino Acids | UHPLC-HRMS/MS |
| Benzoyl chloride | Neurotransmitters, Polyamines | LC-MS/MS |
Strategic Use in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgontosight.ai Prominent examples include the Ugi and Passerini reactions, which are invaluable for generating molecular diversity and creating libraries of complex molecules. wikipedia.orgwikipedia.org
The direct participation of sulfonyl chlorides as one of the primary components in classic MCRs like the Ugi or Passerini reaction is not a conventional strategy. The typical reactants for an Ugi four-component reaction (Ugi-4CR), for instance, are an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org
However, the sulfonamide moiety can be strategically incorporated into MCR products through modified approaches. One innovative method involves a tandem N-sulfonylation/Ugi reaction. In this strategy, a sulfonyl chloride reacts with an amino acid (like glycine) to generate an N-sulfonylated carboxylic acid in situ. This newly formed component then participates directly in the subsequent Ugi reaction with an amine, aldehyde, and isocyanide, all in one pot. rsc.org This approach allows for the efficient synthesis of pseudopeptide structures connected to a sulfonamide scaffold. rsc.org While this specific five-component reaction has been demonstrated with other sulfonyl chlorides, the principle is directly applicable to this compound. rsc.orgacs.orgnih.gov
Alternatively, a pre-functionalized building block containing the benzylpiperidine sulfonamide group could be used as one of the components (e.g., as the amine or carboxylic acid) in a standard MCR.
Enabling Agent for Stereoselective Transformations
This compound can serve as an enabling agent for stereoselective transformations by facilitating the creation of chiral sulfonamides that act as chiral auxiliaries. nih.govrsc.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be removed.
The synthesis of chiral sulfonamides is often achieved by reacting a sulfonyl chloride with a chiral amine. nih.gov The resulting sulfonamide, now chiral, can be used to influence reactions such as alkylations, reductions, or cycloadditions, leading to the formation of one enantiomer of the product in excess. The piperidine ring in this compound can itself be a source of chirality if a resolved, enantiomerically pure form of the piperidine precursor is used for its synthesis. rsc.orgelectronicsandbooks.comresearchgate.netnih.govresearchgate.net
Furthermore, chiral sulfinamides, which can be prepared from sulfonyl chlorides, are important precursors for sulfinylimines. nih.gov These chiral sulfinylimines are highly valuable in asymmetric synthesis for preparing enantiopure amines and N-heterocycles. rsc.org The sulfinyl group acts as a powerful stereodirecting group and can be easily cleaved under mild conditions. nih.govacs.org Therefore, by converting this compound into a chiral derivative, it becomes a tool for asymmetric synthesis, enabling the production of enantiomerically enriched complex molecules. researchgate.net
Table 4: Strategies for Stereoselective Synthesis Involving Sulfonyl Groups
| Strategy | Description | Example Application |
| Chiral Sulfonamide Auxiliary | A sulfonyl chloride is reacted with a chiral amine. The resulting sulfonamide directs a stereoselective reaction on an attached substrate. | Asymmetric alkylation of an enolate derived from the chiral sulfonamide. |
| Chiral Sulfinylimine Chemistry | A sulfonyl chloride is converted to a chiral sulfinamide, which is then used to form a sulfinylimine. | Diastereoselective addition of a nucleophile to the C=N bond of the sulfinylimine to create a new stereocenter. |
| Chiral Ligand Synthesis | A chiral sulfonamide is incorporated into a larger molecule designed to act as a ligand for a metal catalyst. | Asymmetric hydrogenation or cross-coupling catalyzed by a metal complex of the chiral ligand. |
Emerging Research Frontiers and Future Prospects for 1 Benzylpiperidine 3 Sulfonyl Chloride Chemistry
Development of Green Chemistry Approaches for Sustainable Synthesis
The chemical industry is increasingly embracing green chemistry principles to minimize environmental impact and enhance safety. For the synthesis of sulfonyl chlorides like 1-benzylpiperidine-3-sulfonyl chloride, this translates to the development of more sustainable and eco-friendly methodologies.
Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. researchgate.net Modern approaches focus on milder reaction conditions, the use of less hazardous solvents, and the development of catalytic systems that improve atom economy.
One promising green approach is the use of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This method is advantageous due to its use of readily available and inexpensive reagents, operational simplicity, and the generation of environmentally benign byproducts. organic-chemistry.org Another sustainable strategy involves oxidative chlorination in alternative, greener solvents. rsc.org Photocatalytic methods are also gaining traction, offering a way to synthesize sulfonyl chlorides under mild, visible-light-irradiated conditions at room temperature, which aligns well with green chemistry goals. acs.org These methods often exhibit high functional group tolerance and utilize heterogeneous, recyclable photocatalysts. acs.org
The table below summarizes some green chemistry approaches applicable to sulfonyl chloride synthesis.
| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |
| Bleach-Mediated Oxidative Chlorosulfonation | Utilizes sodium hypochlorite (B82951) (bleach). organic-chemistry.org | Readily available and inexpensive reagents, safer operation, and straightforward purification. organic-chemistry.org |
| Oxidative Chlorination in Alternative Solvents | Employs sustainable solvents. rsc.org | Reduced environmental impact and potential for easier product isolation. |
| Photocatalysis | Uses visible light and a photocatalyst. acs.org | Mild reaction conditions, high functional group tolerance, and use of recyclable catalysts. acs.org |
| Aqueous Process Chemistry | Utilizes aqueous acidic conditions for Sandmeyer-type reactions. acs.org | Enhanced safety, robustness, and significant environmental benefits over traditional organic solvents. acs.org |
Exploration of Novel Catalytic Transformations
The reactivity of the sulfonyl chloride group in this compound makes it a prime candidate for a variety of catalytic transformations, opening avenues for the synthesis of novel and complex molecules. Research in this area is focused on developing new catalytic systems that enable selective and efficient reactions.
Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of thioethers from aryl sulfonyl chlorides through the activation of the sulfonyl chloride group. researchgate.net Photoexcited-state palladium catalysis has also been employed in the dehydrogenative β-sulfonylation of amines with aryl sulfonyl chlorides, a process that proceeds via intermolecular hydrogen atom transfer and C-S cross-coupling. researchgate.net
Photocatalysis, in general, is a rapidly expanding field with significant potential for sulfonyl chloride chemistry. acs.org Metal-free photocatalytic approaches can be used to generate sulfonyl radical intermediates from sulfonamides, which can then be coupled with various alkene fragments. acs.org This strategy allows for the late-stage functionalization of complex molecules. nih.gov
The following table highlights some novel catalytic transformations involving sulfonyl chlorides.
| Catalytic Transformation | Catalyst/Method | Resulting Product/Functionality | Relevance to this compound |
| Reductive Coupling | Pd(OAc)2/Xantphos researchgate.net | Thioethers researchgate.net | Enables the formation of C-S bonds, expanding the synthetic utility of the scaffold. |
| Dehydrogenative β-Sulfonylation | Photoexcited-state Palladium researchgate.net | Sulfonyl-substituted enamines researchgate.net | Offers a route to introduce the sulfonyl group into unsaturated nitrogen-containing systems. |
| Late-Stage Functionalization | Organo-photocatalyst acs.org | Functionalized sulfonamides acs.org | Allows for the modification of complex molecules containing the sulfonamide moiety derived from this compound. |
| SuFEx Click Chemistry | Various (photoredox, electro, transition-metal, organocatalysis) sigmaaldrich.com | Alkylsulfonyl fluorides and their derivatives sigmaaldrich.com | While focused on fluorides, the principles of click chemistry could be adapted for sulfonyl chlorides, enabling modular synthesis of complex structures. |
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, as is often the case with sulfonyl chloride synthesis. The integration of this compound chemistry into flow methodologies is a key area for future development.
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product quality. mdpi.comresearchgate.net For the synthesis of sulfonyl chlorides, flow chemistry can circumvent thermal runaway and allow for the safe handling of difficult-to-manage reagents. rsc.org
Researchers have successfully developed continuous flow protocols for the synthesis of sulfonyl chlorides from various starting materials, including disulfides and thiols, using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org These systems can achieve high space-time yields in small reactor volumes and with short residence times. rsc.org Furthermore, continuous flow setups can be automated, leading to more consistent and reliable production. mdpi.com The application of these principles to the synthesis of this compound could lead to safer, more efficient, and scalable manufacturing processes. nih.govnih.gov
Advanced Material Science Applications of Sulfonyl Chloride Derivatives
The inherent reactivity of the sulfonyl chloride group allows for its use in the development of advanced materials. Derivatives of this compound could find applications in polymer chemistry and materials science.
Sulfonyl chlorides can be used to introduce sulfonyl groups into polymer chains, which can significantly alter the physical and chemical properties of the resulting materials. ontosight.ai For example, chlorosulfonated polystyrene resin, which contains sulfonyl chloride groups, is used in solid-phase organic synthesis as a polymeric support and for "catch and release" purification strategies. rapp-polymere.com When treated with nucleophiles, these resins can form a variety of polymer-bound sulfonates. rapp-polymere.com
The sulfonyl chloride moiety can also be used to create polysulfonyl chlorides of styrene (B11656) resins, which have applications as reactive polymers. google.com The benzylpiperidine portion of this compound could impart specific properties, such as altered solubility or basicity, to polymers derived from it. This could lead to the development of new functional materials with tailored properties for applications in areas such as catalysis, separation science, or drug delivery.
Rational Design of Novel Chemical Entities Based on the this compound Scaffold
The 1-benzylpiperidine (B1218667) scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govresearchgate.net Its structural flexibility and three-dimensional nature make it a valuable tool for fine-tuning the efficacy and physicochemical properties of drug candidates. nih.govresearchgate.net The combination of this scaffold with the reactive sulfonyl chloride group in this compound provides a powerful platform for the rational design of novel chemical entities with potential therapeutic applications.
The sulfonamide group, readily formed from the reaction of a sulfonyl chloride with an amine, is a key pharmacophore in a wide range of therapeutic agents, including aromatase inhibitors for breast cancer. mdpi.com By systematically varying the amine component that reacts with this compound, libraries of novel sulfonamide derivatives can be synthesized and screened for biological activity. mdpi.com
The N-benzylpiperidine motif itself is known to engage in crucial cation-π interactions with target proteins. nih.govresearchgate.net This, combined with the hydrogen bonding capabilities of the sulfonamide linkage, provides a strong basis for designing molecules with high affinity and selectivity for specific biological targets. mdpi.com Molecular docking and other computational tools can be employed to guide the design of new inhibitors based on this scaffold, targeting enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease research. researchgate.net The ability to create diverse libraries of compounds from a common starting material like this compound is a significant advantage in modern drug discovery. mdpi.com
Q & A
Q. What are the best practices for disposing of waste containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
